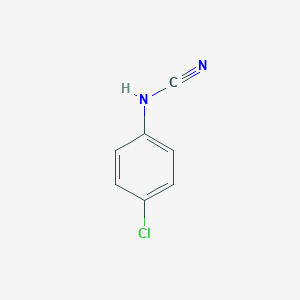

4-Chlorophenylcyanamide

Overview

Description

4-Chlorophenylcyanamide (4-CPCA) is a synthetic organic compound with a molecular formula of C8H6ClN3. It is a white crystalline solid with a melting point of approximately 140°C and a boiling point of approximately 250°C. It is a widely used reagent in the synthesis of organic compounds, and is also used in analytical chemistry and biochemistry studies. 4-CPCA has been used in a range of scientific applications, including as a catalyst in the synthesis of organic compounds, as a reagent in photochemical reactions, and as an inhibitor of enzymes.

Scientific Research Applications

Wastewater Treatment and Toxicity

4-chlorophenol reduces ammonia nitrogen removal efficiencies in aerobic granular sludge systems and increases sludge acute toxicity, microbial diversity, and functional genes expression in an activated sludge process. The dominant phyla in this process are Proteobacteria and Firmicutes (Wei et al., 2015); (Zhao et al., 2018).

Antibacterial and Antimycotic Properties

Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment exhibit promising antibacterial and antomycotic properties (Baranovskyi et al., 2018).

Chemical Reactions and Mechanisms

The spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution leads to 4-chloroaniline, involving two consecutive first-order reactions and a two-stage aniline formation process (Satchell & Nyman, 1981).

Environmental Applications

UV/MnO2/PMS systems effectively degrade 4-chlorophenol in industrial wastewaters, showing promise for treatment in pharmaceutical and petrochemical industries. Similarly, the Fe3O4-Cr2O3 magnetic nanocomposite is effective for decomposing 4-chlorophenol in water under ultraviolet irradiation (Eslami et al., 2018); (Singh et al., 2017).

Phytoremediation

Phytoremediation of 4-chlorophenol in willow trees is a feasible option for environmental removal, especially at concentrations of 37.3 mg/L (Ucisik & Trapp, 2008).

Photocatalytic Degradation

Graphitic carbon nitride-based nanocomposites are effective in degrading 4-chlorophenol in aqueous media under visible-light-activated photocatalysis. Urea-derived GCN shows the best performance due to its large surface area (Akintunde et al., 2022).

Sensors and Monitoring

The BiPO4/BiOCl heterojunction photoelectrochemical sensor offers a sensitive and selective method for monitoring 4-chlorophenol in water, indicating its potential in environmental monitoring applications (Yan et al., 2019).

Toxicity Studies

Research on 4-chlorophenol's toxicity in Hep G2 cells suggests links to metabolic pathways and oxidative stress, which could lead to teratogenic and carcinogenic effects (Truffin et al., 2003).

Photocatalytic Water Treatment

Industrial TiO2 catalysts demonstrate varying photocatalytic properties for water treatment containing 4-chlorophenol, with surface area being crucial for efficiency (Guillard et al., 1999).

Properties

IUPAC Name |

(4-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFFNUVYUGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158839 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-94-0 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

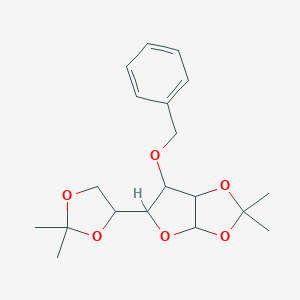

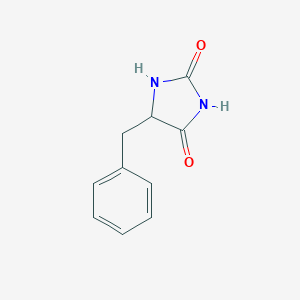

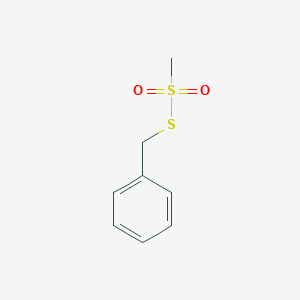

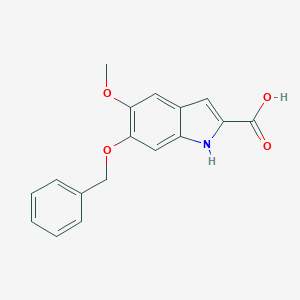

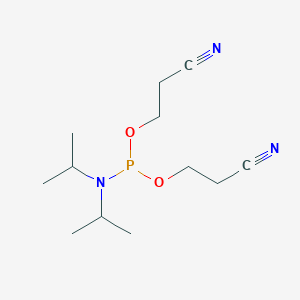

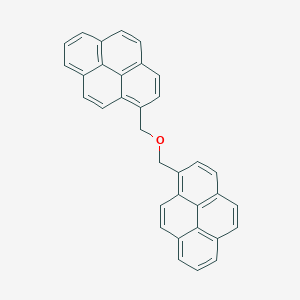

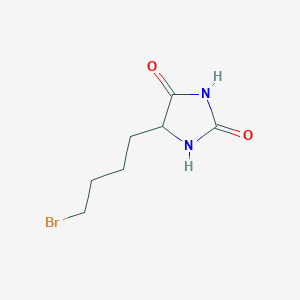

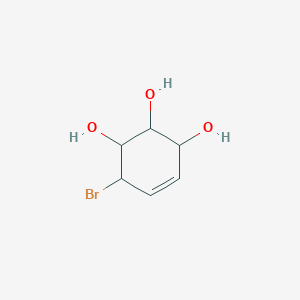

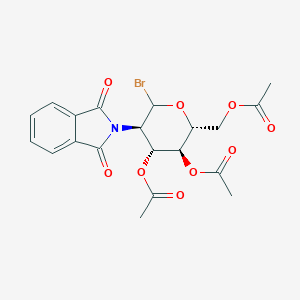

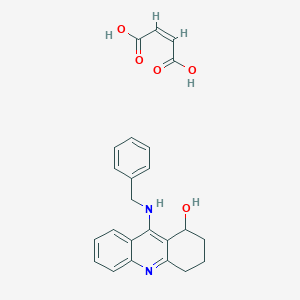

Feasible Synthetic Routes

Q1: What is the significance of 4-chlorophenylcyanamide's interaction with copper(I) ions, and how does this relate to its spectroscopic properties?

A1: [] Research indicates that this compound can act as a ligand, forming complexes with copper(I) ions. This interaction is significant as it provides insights into the coordination chemistry of phenylcyanamide derivatives with transition metals. The spectroscopic data, specifically the 𝜈(CN) stretching vibration observed in the 2125–2175 cm–1 range, provides valuable information about the nature of the copper-cyanamide bond. Furthermore, solid-state CP-MAS 31P NMR spectroscopy of these complexes reveals details about the phosphorus-containing ligands and their spatial arrangement around the copper center. This understanding of coordination behavior and spectroscopic characteristics is crucial for exploring potential applications of such complexes, for example, in catalysis or materials science.

Q2: Can you elaborate on the formation and significance of this compound in the context of nitric oxide research?

A2: [] this compound was observed as a product in a study investigating the ability of N-(4-chlorophenyl)-N'-hydroxyguanidine to generate nitric oxide in the presence of microperoxidase 8 (MP8) and hydrogen peroxide. The formation of this compound, alongside nitrite, nitrate, and MP8-Fe-NO complexes, provides evidence for the generation of nitrogen oxides, including nitric oxide, from the starting hydroxyguanidine. This is significant because it suggests a potential pathway for nitric oxide production through the oxidation of exogenous hydroxyguanidines, which could have implications for understanding nitric oxide signaling and its role in various physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)